1-benzyl-N-(oxetan-3-yl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-(oxetan-3-yl)piperidin-4-amine is a compound that features a piperidine ring substituted with a benzyl group and an oxetane ring. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry . The presence of the oxetane ring can enhance the compound’s stability and reactivity, making it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(oxetan-3-yl)piperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides.
Attachment of the Oxetane Ring: The oxetane ring is introduced through cycloaddition reactions, which can be catalyzed by various reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-(oxetan-3-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
1-benzyl-N-(oxetan-3-yl)piperidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-benzyl-N-(oxetan-3-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity . The benzyl and oxetane groups can enhance binding affinity and selectivity, leading to more potent and specific effects .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate
- 1-(Oxetan-3-yl)piperidin-4-amine
- Benzyl 1-(oxetan-3-yl)piperidin-4-ylcarbamate
Uniqueness
1-benzyl-N-(oxetan-3-yl)piperidin-4-amine is unique due to the combination of its piperidine, benzyl, and oxetane moieties. This combination can result in enhanced stability, reactivity, and biological activity compared to similar compounds .
Properties
Molecular Formula |
C15H22N2O |
---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
1-benzyl-N-(oxetan-3-yl)piperidin-4-amine |
InChI |
InChI=1S/C15H22N2O/c1-2-4-13(5-3-1)10-17-8-6-14(7-9-17)16-15-11-18-12-15/h1-5,14-16H,6-12H2 |
InChI Key |
SOYFCSKOABHOGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2COC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.